molecular formula C13H6Cl2N4O4S B2423158 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 891134-07-9

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2423158
CAS No.: 891134-07-9
M. Wt: 385.18
InChI Key: KRIWHLBNESFESN-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a novel synthetic hybrid compound designed for pharmaceutical research and development. It incorporates two high-value pharmacophores: the 1,3,4-oxadiazole ring and the 5-nitrothiophene moiety, both renowned for their broad spectrum of biological activities . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its role as a bioisostere for carboxylic acids and esters, which can enhance metabolic stability and solubility . This ring system is a core component in numerous investigational agents and is associated with potent anticancer and antimicrobial activities, often through mechanisms such as enzyme inhibition . The 5-nitrothiophene unit is a classic nitroheterocycle that functions as a prodrug. Its antibacterial and antiprotozoal activity is typically activated upon selective reduction by bacterial or parasitic nitroreductase enzymes (such as NfsA and NfsB in E. coli), leading to the generation of cytotoxic metabolites that cause lethal DNA damage . This mechanism is similar to that of other nitroheterocyclic drugs like delamanid . The intentional combination of these two motifs in a single molecule is a strategic approach in anti-infective and anticancer drug discovery, aiming to develop potent agents that may overcome drug resistance . This compound is intended for research applications only, specifically for in vitro antibacterial screening against pathogens such as Mycobacterium tuberculosis , antiprotozoal evaluation against organisms like Leishmania major , and cytotoxicity studies against various cancer cell lines . Researchers can use it as a key intermediate or as a lead compound for further structural optimization and mechanistic studies. Handling should adhere to standard laboratory safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N4O4S/c14-6-1-2-8(15)7(5-6)12-17-18-13(23-12)16-11(20)9-3-4-10(24-9)19(21)22/h1-5H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWHLBNESFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The nitrothiophene moiety can be introduced through nitration reactions, while the dichlorophenyl group is often incorporated via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Research has shown that N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide possesses significant antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 0.016 μg/mL, highlighting its potential as a lead compound in developing new antimycobacterial agents .

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies have demonstrated that derivatives can inhibit the growth of several cancer cell lines. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various human cancer cell lines such as SNB-19 and OVCAR-8 . This suggests its potential application in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against resistant strains of Mycobacterium tuberculosis. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, making it a promising candidate for further development as an antibiotic .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various derivatives of the compound and tested them against multiple cancer cell lines. The results showed significant cytotoxic effects with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells while sparing normal cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisMIC = 0.016 μg/mL
AnticancerSNB-19PGI = 86.61%
AnticancerOVCAR-8PGI = 85.26%
CytotoxicityVarious Cancer Cell LinesSignificant inhibition

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • N-(5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Uniqueness

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including antimicrobial properties, cytotoxicity, and interactions with biological targets.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities. The presence of the dichlorophenyl group and the nitrothiophene moiety enhances its chemical reactivity and potential interactions with various biological targets. The molecular formula is C15H11Cl2N3O3SC_{15}H_{11}Cl_2N_3O_3S, indicating a complex structure conducive to multiple modes of action.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. A comparative study showed that similar oxadiazole derivatives demonstrated strong bactericidal effects against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundMRSA4 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown promising results. For instance, studies on L929 normal cells indicated that certain derivatives of oxadiazoles did not exhibit significant cytotoxic effects at lower concentrations . This suggests that this compound may have a favorable safety profile for therapeutic applications.

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009279
507467

The mechanism of action for compounds like this compound involves interaction with specific protein targets. Preliminary data suggest that it may inhibit key enzymes involved in cellular processes such as cell signaling and proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole derivatives:

  • Antiviral Activity : Some oxadiazoles have been identified as non-nucleoside inhibitors of viral polymerases. This suggests potential applications in antiviral drug development .
  • Anticancer Properties : Research has indicated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways .
  • Enzyme Inhibition : Studies have shown that these compounds can act as inhibitors of specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm proton and carbon environments, particularly the oxadiazole ring, nitro group, and thiophene-carboxamide backbone. Coupling patterns in the aromatic regions (e.g., 2,5-dichlorophenyl) should align with expected splitting .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns to validate substituent connectivity .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ ≈ 254 nm .

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Time-Kill Kinetics : Monitor bactericidal effects at 2× MIC over 24 hours.
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell viability tests (e.g., MTT assay on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. What strategies resolve contradictory reports on the anticancer efficacy of oxadiazole derivatives like this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Replicate studies under identical cell lines (e.g., MCF-7 for breast cancer), culture media, and exposure times.
  • Orthogonal Validation : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to confirm mechanistic consistency .
  • Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., replacing nitrothiophene with furan) to isolate activity contributors .

Q. How can computational chemistry predict the binding affinity of this compound with tyrosine kinases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR PDB: 1M17). Prioritize hydrogen bonding with oxadiazole and hydrophobic interactions with dichlorophenyl .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • QSAR Modeling : Develop models using descriptors like logP and topological polar surface area to correlate structure with kinase inhibition .

Q. What are key considerations for optimizing synthetic yield while minimizing side reactions?

  • Methodological Answer :

  • Stepwise Optimization :

Cyclization Conditions : Use POCl₃ or polyphosphoric acid for oxadiazole ring formation; monitor via TLC to halt at intermediate stages if needed .

Nitro Group Introduction : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .

Q. How do substituent modifications influence the compound’s bioactivity?

  • Methodological Answer :

  • Comparative SAR Table :
Substituent ModificationObserved Effect on ActivityReference
Replacement of 5-nitrothiophene with 5-methylthiophene↓ Anticancer activity (IC₅₀ increases 3-fold)
Dichlorophenyl → Trifluoromethylphenyl↑ Lipophilicity; improved membrane permeability
Nitro → Amine reductionLoss of antibacterial activity

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2) and blood (pH 7.4) at 37°C. Monitor degradation via HPLC over 24 hours .
  • Light Sensitivity : Expose to UV-Vis light (λ = 365 nm) and assess photodegradation products using LC-MS .

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